molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9

1,4-Diazabicyclo[2.2.2]octane

Cat. No. B127493
CAS RN: 280-57-9
M. Wt: 112.17 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06921487B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of tetrahydrofuran. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 50° C. by external cooling. The mixture was then stirred at 50° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. At 20° C., 9.6 g of 1,4-diazabicyclo[2.2.2]octane (85 mmol), dissolved in 55 g of tetrahydrofuran, were added, and the precipitate formed immediately. The precipitate formed (complex of zinc bromide chloride and 1,4-diazabicyclo[2.2.2]octane) was then filtered off. The precipitate was washed twice with 30 ml of tetrahydrofuran each time, and tetrahydrofuran was subsequently distilled off completely under reduced pressure (recycling of anhydrous solvent). The residue was admixed with 50 ml of pentane, cooled to −20° C., stirred for 60 min, and residues of solid were filtered off. Pentane was distilled off under reduced pressure (recovery of pentane) and the desired product 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 16 g (87% of theory) and a purity of >97% (HPLC). The zinc content of the product was 70 ppm (ICP).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
solvent
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1.13 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
zinc alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Zn:1].C[Si](C)(C)[Cl:4].C1(CCC(=O)CCC)C=CC=CC=1.C(=O)C1C=CC=CC=1.CC(=O)CCC.C1(C=CC(=O)CCC)C=CC=CC=1.[Br:47]CC(OC)=O.[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2>O1CCCC1>[Cl-:4].[Br-:47].[Zn+2:1].[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2 |f:9.10.11|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
55 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
[Zn]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.13 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(CCC)=O
Step Six
Name
Quantity
10.4 g
Type
reactant
Smiles
BrCC(=O)OC
Step Seven
Name
zinc alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
obtained)
ADDITION
Type
ADDITION
Details
were added undiluted
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 50° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 40° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the precipitate formed immediately

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Br-].[Zn+2]
Name
Type
product
Smiles
N12CCN(CC1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.